Tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate (CAS: 2102410-78-4) is a piperidine-derived compound featuring a tosyloxy (p-toluenesulfonyloxy) group on a pentyl chain. Its molecular formula is C₂₂H₃₅NO₅S, with a molecular weight of 425.58 g/mol . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in nucleophilic substitution reactions due to the tosyloxy group’s role as a leaving agent. It is supplied as a research chemical with specific storage guidelines: solutions should be stored at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .
Properties
IUPAC Name |
tert-butyl 4-[5-(4-methylphenyl)sulfonyloxypentyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO5S/c1-18-9-11-20(12-10-18)29(25,26)27-17-7-5-6-8-19-13-15-23(16-14-19)21(24)28-22(2,3)4/h9-12,19H,5-8,13-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCVKVXHTODNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Tosyloxy Group: The tosyloxy group is introduced by reacting the piperidine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine.
Formation of the Tert-butyl Ester: The tert-butyl ester group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The tosyloxy group can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the tosyloxy group, yielding the corresponding alcohol.
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate is primarily investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.
Key Applications:
- Inhibitor Development : The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, derivatives of piperidine have shown promise in inhibiting the MenA enzyme in Mycobacterium tuberculosis, which is crucial for the bacterium's survival and pathogenicity .
- Anticancer Activity : Research indicates that piperidine derivatives exhibit anticancer properties. The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis makes it a candidate for further exploration in cancer therapeutics .
Pharmacokinetics and Drug Design
The pharmacokinetic profile of this compound is essential for its development as a drug candidate. Studies have demonstrated that modifications to the piperidine structure can enhance bioavailability and reduce toxicity.
Pharmacological Insights:
- Synergistic Effects : In combination therapies, this compound has shown synergistic effects when paired with other agents targeting the electron transport chain, leading to improved outcomes in tuberculosis treatment .
- Metabolic Stability : The introduction of the tosyl group enhances metabolic stability, which is critical for maintaining therapeutic levels of the drug in vivo .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been reported, emphasizing the versatility of piperidine derivatives in organic synthesis.
Synthetic Routes:
- Tosyloxy Group Introduction : The tosyl group can be introduced through electrophilic substitution reactions, which are well-documented in the literature. This modification is crucial for enhancing the compound's reactivity and selectivity toward biological targets .
- Carboxylate Formation : The carboxylate moiety can be synthesized via esterification reactions using tert-butyl alcohol and appropriate carboxylic acids, followed by purification processes such as recrystallization or chromatography .
Case Studies
Several case studies highlight the practical applications of this compound in research settings:
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate depends on its specific application In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs (Tosyloxy-Containing Piperidine Derivatives)
The compound shares structural homology with other sulfonate esters, differing in chain length, substituent positions, and core heterocycles. Key analogs include:
Key Observations :
- Core Heterocycle : Pyrrolidine analogs (e.g., 139986-03-1) exhibit distinct conformational flexibility, which may influence binding in biological systems .
- Leaving Group Efficiency : Tosyloxy groups are superior leaving agents compared to methylsulfonyloxy, making the target compound more reactive in SN2 reactions .
Comparison with Functional Analogs
Piperidine Carboxylates with Aromatic Substituents
Compounds such as tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate (CAS: 732275-92-2) and tert-butyl 4-(3-methoxyphenethyl)piperidine-1-carboxylate () replace the tosyloxy-pentyl chain with aromatic groups. These derivatives are often used in drug discovery for their pharmacokinetic optimizations:
- Electron-Withdrawing vs. Electron-Donating Groups : The tosyloxy group (electron-withdrawing) enhances leaving capacity, whereas methoxy or methylphenyl groups (electron-donating) stabilize intermediates in coupling reactions .
- Biological Activity: Aromatic analogs (e.g., 4-(4-methoxyphenethyl)piperidine derivatives) show affinity for cholinesterase and monoamine oxidase B, suggesting divergent applications compared to the target compound’s synthetic utility .
Heterocycle-Functionalized Derivatives
Compounds like tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate () and tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine derivatives () incorporate fused heterocycles. These modifications:
- Enhance Binding Specificity : Bulky indazolyl or pyrazolopyrimidine groups improve target selectivity in enzyme inhibition .
- Synthetic Complexity : Multi-step syntheses (e.g., hydrogenation, palladium-catalyzed couplings) are required compared to the straightforward tosylation used for the target compound .
Biological Activity
Tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate (CAS No. 2102410-78-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C19H29NO5S
- Molecular Weight : 383.50 g/mol
- Melting Point : 74-76 °C
- Purity : 96%
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with tosylated alkyl chains. This process often employs various coupling agents and solvents to achieve the desired yield and purity. The compound's structure includes a piperidine ring, which is known for its versatility in biological applications.
Pharmacological Properties
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's . Its interactions with other target enzymes are still under investigation.
Case Studies
- Cytotoxicity in Cancer Models :
- Neuroprotective Effects :
Research Findings
Recent literature highlights the following key findings regarding the biological activity of this compound:
Q & A
Q. What are the key steps in synthesizing tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate?
- Methodological Answer: Synthesis typically involves introducing the tosyloxy group via a nucleophilic substitution or Mitsunobu reaction. For example, the alcohol precursor (e.g., tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate) reacts with tosyl chloride (TsCl) in the presence of a base like potassium hydroxide (KOH) or pyridine. The reaction is monitored by TLC, and purification is achieved via silica gel chromatography using gradients of hexanes/ethyl acetate. Critical parameters include temperature control (0–25°C) and stoichiometric excess of TsCl to ensure complete conversion .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer: Based on GHS classification (Category 4 for acute toxicity via inhalation, skin, or oral exposure), researchers must:
- Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.
- Employ respiratory protection (e.g., NIOSH-certified P95 masks) in poorly ventilated areas.
- Store the compound in a cool, dry environment (2–8°C) away from incompatible materials like strong oxidizing agents. Spills should be contained with inert absorbents (e.g., sand) and disposed via hazardous waste protocols .
Q. How is the compound characterized post-synthesis?
- Methodological Answer: Characterization involves:
- NMR Spectroscopy: H and C NMR to confirm the presence of the tert-butyl group (~1.4 ppm singlet) and tosyl moiety (aromatic protons at ~7.7 ppm).
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+NH]) with accuracy within 3 ppm.
- Infrared (IR) Spectroscopy: Peaks at ~1350 cm (S=O stretching) and ~1170 cm (C-O-C ester) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in tosylation steps?
- Methodological Answer: Optimization strategies include:
- Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of TsCl.
- Catalyst Addition: Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction rates.
- Temperature Control: Maintain 0°C during TsCl addition to suppress side reactions. Post-reaction, quenching with ice-water and extracting with ethyl acetate improves recovery. Yields >80% are achievable with strict exclusion of moisture .
Q. What are the stability challenges during storage and handling of this compound?
- Methodological Answer: The tosyloxy group is susceptible to hydrolysis under humid conditions. Stability studies show:
- Hydrolysis Risk: Degradation occurs at >60% relative humidity, forming the corresponding alcohol.
- Thermal Stability: Decomposition initiates at ~150°C, releasing sulfur oxides.
Mitigation involves storing in desiccators with silica gel and avoiding prolonged exposure to light. Purity should be reassessed via HPLC before critical experiments .
Q. How does the tosyloxy group influence reactivity in substitution reactions?
- Methodological Answer: The tosyloxy group acts as a superior leaving group due to the electron-withdrawing nature of the tosyl moiety, which stabilizes the transition state in S2 reactions. For example, in nucleophilic substitutions with amines or thiols, the reaction proceeds efficiently at 50–80°C in polar aprotic solvents (e.g., DMF). Kinetic studies reveal second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism. Competing elimination is minimized by using bulky bases like DIPEA .
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
- Methodological Answer: Discrepancies in NMR or HRMS data often arise from residual solvents or stereochemical impurities. To resolve:
- Differential Scanning Calorimetry (DSC): Confirms purity by detecting melting point deviations.
- Chiral HPLC: Identifies enantiomeric excess if stereocenters are present.
- 2D NMR (COSY, HSQC): Assigns ambiguous proton and carbon signals, particularly for overlapping piperidine or pentyl chain resonances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
